molecular formula C9H9ClF2 B13631949 2-(3-Chloropropyl)-1,4-difluorobenzene

2-(3-Chloropropyl)-1,4-difluorobenzene

Cat. No.: B13631949
M. Wt: 190.62 g/mol
InChI Key: NQBSITPMIYCISO-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-1,4-difluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine atoms at the 1- and 4-positions and a 3-chloropropyl chain at the 2-position. Its molecular formula is C₉H₉ClF₂, with a molecular weight of 190.62 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty materials. Its reactivity is influenced by the electron-withdrawing fluorine substituents and the chlorinated alkyl chain, which facilitate nucleophilic substitutions and cross-coupling reactions .

Properties

Molecular Formula

C9H9ClF2

Molecular Weight

190.62 g/mol

IUPAC Name

2-(3-chloropropyl)-1,4-difluorobenzene

InChI

InChI=1S/C9H9ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2

InChI Key

NQBSITPMIYCISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCCl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-1,4-difluorobenzene typically involves the reaction of 1,4-difluorobenzene with 3-chloropropyl chloride in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom of the 3-chloropropyl chloride is replaced by the benzene ring.

Industrial Production Methods

Industrial production of 2-(3-Chloropropyl)-1,4-difluorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-1,4-difluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the 3-chloropropyl group or the benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(3-aminopropyl)-1,4-difluorobenzene derivative.

Scientific Research Applications

2-(3-Chloropropyl)-1,4-difluorobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-1,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The 3-chloropropyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atoms on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(3-Chloropropyl)-1,4-difluorobenzene, the following structurally related compounds are analyzed:

1,4-Difluorobenzene (C₆H₄F₂)

  • Structure : A simple difluorinated benzene ring without additional substituents.
  • Properties :
    • Boiling Point : 92–94°C (vs. >200°C for 2-(3-Chloropropyl)-1,4-difluorobenzene due to increased molecular weight).
    • Reactivity : Lacks reactive alkyl chains, limiting its utility in coupling reactions. Primarily used as a solvent or surrogate in analytical chemistry .
  • Applications : Surrogate marker in environmental testing (e.g., volatile organic compound analysis) .

2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene (C₁₅H₁₀ClF₂O₂S)

  • Structure : Features a sulfonylvinyl group and a 4-chlorophenyl substituent.
  • Properties :
    • Molecular Weight : 343.75 g/mol (higher due to sulfonyl and aromatic groups).
    • Reactivity : Sulfonyl groups enhance electrophilicity, making it suitable for Suzuki-Miyaura couplings.
    • Applications : Intermediate in pesticide synthesis and pharmaceutical APIs .
  • Key Difference : The sulfonylvinyl group provides distinct electronic effects compared to the chloropropyl chain in the target compound, altering regioselectivity in reactions .

3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid, C₉H₈O₄)

  • Structure: A phenolic compound with a propenoic acid chain.
  • Properties: Polarity: Highly polar due to hydroxyl and carboxylic acid groups (vs. non-polar chloropropyl chain in the target compound). Applications: Antioxidant in food/cosmetics; pharmacologically active in anti-inflammatory research .
  • Comparison : Unlike 2-(3-Chloropropyl)-1,4-difluorobenzene, caffeic acid’s functionality is dominated by hydrogen bonding, limiting its use in hydrophobic syntheses .

Data Table: Comparative Analysis

Property 2-(3-Chloropropyl)-1,4-difluorobenzene 1,4-Difluorobenzene 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene Caffeic Acid
Molecular Formula C₉H₉ClF₂ C₆H₄F₂ C₁₅H₁₀ClF₂O₂S C₉H₈O₄
Molecular Weight (g/mol) 190.62 114.09 343.75 180.16
Key Functional Groups Chloropropyl, Fluorine Fluorine Sulfonylvinyl, Chlorophenyl Hydroxyl, Carboxylic Acid
Boiling Point >200°C 92–94°C Not reported Decomposes at 223°C
Primary Applications Synthetic intermediates Analytical surrogate Pesticide/API synthesis Antioxidants, Pharmaceuticals
Reactivity Profile Nucleophilic substitution Inert Electrophilic coupling Radical scavenging

Research Findings and Insights

  • Electronic Effects : Fluorine atoms deactivate the benzene ring, directing substitutions to the chloropropyl chain. This contrasts with sulfonylvinyl derivatives, where electron-deficient positions favor aryl couplings .
  • Environmental Stability : The chloropropyl group may confer higher persistence in environmental matrices compared to hydroxylated analogs like caffeic acid .

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